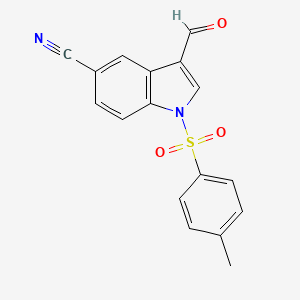

3-Formyl-1-tosyl-1h-indole-5-carbonitrile

Overview

Description

3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

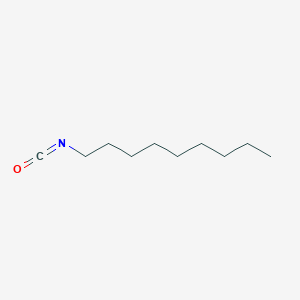

Molecular Structure Analysis

The molecular structure of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile is represented by the InChI code1S/C17H12N2O3S/c1-12-2-5-15 (6-3-12)23 (21,22)19-10-14 (11-20)16-8-13 (9-18)4-7-17 (16)19/h2-8,10-11H,1H3 . The molecular weight is 324.36 . Chemical Reactions Analysis

3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile include a molecular weight of 324.36 . The compound is stored at a temperature of 28 C .Scientific Research Applications

Synthesis and Chemical Transformations

Detosylation and Compound Characterization : Research by Michaelidou and Koutentis (2010) explores the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles, leading to the synthesis of 3-(N-p-tosylamino)indole-2-carbonitriles. The study focuses on reaction mechanisms and characterizes the new compounds (Michaelidou & Koutentis, 2010).

Synthesis of Dithiocarbamate Ligand : Al-Obaidy, Ibraheem, and Mesher (2020) conducted research involving the synthesis of a ligand containing sulfur atoms, using 3-Formyl-1H-indole5-carbonitrile. This study also assessed the antimicrobial activity of the synthesized ligand and its complexes (Al-Obaidy, Ibraheem, & Mesher, 2020).

Improvement of Synthetic Methods : Jian-me (2015) improved the synthetic process for creating compounds involving 1-tosyl-1H-indole-5-carbonitrile, leading to higher overall yields and simpler purification methods (Jian-me, 2015).

Catalytic Applications and Process Optimization

Continuous Flow Process Development : Karadeolian et al. (2018) developed a continuous flow process for reductive deoxygenation involving 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, showcasing advantages such as increased yield and purity (Karadeolian et al., 2018).

Organocatalytic Asymmetric Michael Addition : Chen et al. (2013) focused on the Michael addition of aliphatic aldehydes to indolylnitroalkenes using an organocatalyst. This research highlights the significance of indole frameworks in pharmaceutical and biological research (Chen et al., 2013).

Cross-Coupling Reactions in Synthesis : Hrizi et al. (2021) described the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating the reactivity of indole derivatives with iodine at position 3 (Hrizi et al., 2021).

Potential in Drug Discovery and Biological Applications

Azafluorene Derivatives in COVID-19 Research : Venkateshan et al. (2020) synthesized azafluorene derivatives and conducted molecular docking analysis to explore their potential as SARS CoV-2 inhibitors (Venkateshan et al., 2020).

Polystyrene-supported Acid Catalyst : Reddy, Reddy, and Jeong (2016) developed an efficient protocol for synthesizing a new class of functionalized novel 1H-indol-3-yl-4H-chromene-3-carbonitriles using a polystyrene-supported acid catalyst (Reddy, Reddy, & Jeong, 2016).

Transition-Metal-Free Photoredox Formylation : Li et al. (2014) developed an aerobic visible-light-promoted indole C-3 formylation reaction catalyzed by Rose Bengal, demonstrating a transition-metal-free process (Li et al., 2014).

Multicomponent Synthesis and Cytotoxic Evaluation : Radwan, Alminderej, and Awad (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds and investigated their cytotoxic activities against various human cancer cell lines (Radwan, Alminderej, & Awad, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-formyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c1-12-2-5-15(6-3-12)23(21,22)19-10-14(11-20)16-8-13(9-18)4-7-17(16)19/h2-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYKSJLAZUDDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457752 | |

| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1-tosyl-1h-indole-5-carbonitrile | |

CAS RN |

468717-73-9 | |

| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

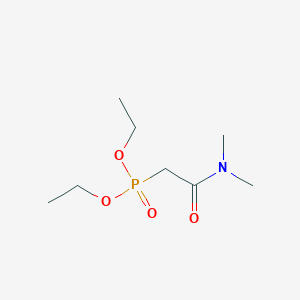

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)